5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside 5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside
Brand Name: Vulcanchem
CAS No.: 93863-89-9
VCID: VC2035833
InChI: InChI=1S/C14H15BrClNO6/c15-6-1-5-8(2-7(6)16)17-3-9(5)22-14-13(21)12(20)11(19)10(4-18)23-14/h1-3,10-14,17-21H,4H2/t10-,11-,12+,13-,14-/m1/s1
SMILES: C1=C2C(=CC(=C1Br)Cl)NC=C2OC3C(C(C(C(O3)CO)O)O)O
Molecular Formula: C14H15BrClNO6
Molecular Weight: 408.63 g/mol

5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside

CAS No.: 93863-89-9

Cat. No.: VC2035833

Molecular Formula: C14H15BrClNO6

Molecular Weight: 408.63 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside - 93863-89-9

Specification

CAS No. 93863-89-9
Molecular Formula C14H15BrClNO6
Molecular Weight 408.63 g/mol
IUPAC Name (2S,3R,4S,5S,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Standard InChI InChI=1S/C14H15BrClNO6/c15-6-1-5-8(2-7(6)16)17-3-9(5)22-14-13(21)12(20)11(19)10(4-18)23-14/h1-3,10-14,17-21H,4H2/t10-,11-,12+,13-,14-/m1/s1
Standard InChI Key CHRVKCMQIZYLNM-RKQHYHRCSA-N
Isomeric SMILES C1=C2C(=CC(=C1Br)Cl)NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
SMILES C1=C2C(=CC(=C1Br)Cl)NC=C2OC3C(C(C(C(O3)CO)O)O)O
Canonical SMILES C1=C2C(=CC(=C1Br)Cl)NC=C2OC3C(C(C(C(O3)CO)O)O)O

Introduction

ParameterInformation
CAS Number93863-89-9
Molecular FormulaC₁₄H₁₅BrClNO₆
Molecular Weight408.63 g/mol
InChIInChI=1S/C14H15BrClNO6/c15-6-1-5-8(2-7(6)16)17-3-9(5)22-14-13(21)12(20)11(19)10(4-18)23-14/h1-3,10-14,17-21H,4H2/t10-,11-,12+,13-,14-/m1/s1
InChIKeyCHRVKCMQIZYLNM-RKQHYHRCSA-N
SMILESC1=C2C(=CC(=C1Br)Cl)NC=C2O[C@H]3C@@HO

Sources:

Historical Context and Development

The development of 5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside is part of the broader evolution of chromogenic substrates for detecting enzymatic activities. While specific historical information about this particular compound is limited in the search results, it belongs to a family of indoxyl glycosides that have been instrumental in biochemical research since the mid-twentieth century. These compounds have gradually been refined to provide better specificity, sensitivity, and stability for various research applications .

Physical and Chemical Properties

The physical and chemical properties of 5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside significantly influence its applications and handling requirements. Understanding these properties is essential for researchers working with this compound in laboratory settings.

Physical Properties

5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside possesses several distinctive physical properties that are important for its storage, handling, and application in research settings. These properties are summarized in Table 2.

Table 2: Physical Properties of 5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside

PropertyValueReference
Physical StateSolid
Density1.882 g/cm³
Boiling Point674°C
Flash Point361°C
Optical Rotation[α]D= -52 ± 2° (C=1 in DMF:H₂O=1:1)
SolubilitySoluble in DMF, DMSO; Limited solubility in water

The compound exhibits an optical rotation of [α]D= -52 ± 2° when measured at a concentration of 1 in a 1:1 mixture of DMF and water . This property is important for confirming the stereochemical purity of the compound.

Chemical Properties and Structure

The chemical structure of 5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside features several key functional groups that determine its chemical reactivity and properties. The molecule contains a 5-bromo-6-chloro substituted indole ring connected to a beta-D-glucopyranoside moiety through an oxygen atom at the 3-position of the indole .

Table 3: Chemical Properties of 5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside

PropertyValueReference
XLogP30.76250
Topological Polar Surface Area115 Ų
Hydrogen Bond Donor Count5
Hydrogen Bond Acceptor Count6
Rotatable Bond Count3
Heavy Atom Count23
Complexity421
Defined Atom Stereocenter Count5

The molecule possesses five defined atom stereocenters, all located in the glucopyranoside portion, which contribute to its specific biological activity and recognition by enzymes . The relatively low XLogP3 value of 0.76250 indicates moderate hydrophilicity, consistent with the presence of multiple hydroxyl groups in the glucoside portion of the molecule .

Synthesis and Production

Industrial Production and Quality Control

For industrial-scale production, the synthesis is likely optimized for higher yield and purity, with stringent quality control measures implemented throughout the manufacturing process. These quality control procedures would typically include various analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry to confirm the identity, purity, and stereochemical integrity of the final product.

The production process must also address challenges related to the stability of the compound, particularly its sensitivity to light and moisture, which necessitates appropriate handling and packaging procedures to maintain product quality .

Applications and Research Uses

5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside has found wide applications across various scientific disciplines due to its ability to produce distinct color changes upon enzymatic reaction, facilitating the quantification of enzyme activity with precision .

Biochemical Assays

The compound serves as a substrate in enzyme assays, particularly for detecting β-glucosidase activity, which is crucial in various biochemical research applications . Researchers appreciate its ability to provide clear, visual indications of enzyme activity through color development, making it an excellent tool for both qualitative and quantitative assessments .

Histochemical Staining

In histochemistry, 5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside is employed for visualizing specific enzyme activities in tissue samples. This application aids in the study of cellular processes and disease mechanisms by allowing researchers to localize β-glucosidase activity within tissues . The spatial distribution of enzyme activity revealed through such staining provides valuable insights into tissue physiology and pathology .

Plant Research

The compound is used in plant biology to study gene expression related to glucoside metabolism, providing insights into plant physiology and development . By revealing the activity patterns of β-glucosidase enzymes in plant tissues, researchers can better understand processes such as growth regulation, defense mechanisms, and developmental transitions .

Pharmaceutical Development

In pharmaceutical research, 5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside can be a valuable component of drug formulation studies, particularly in developing targeted therapies that utilize enzyme interactions for improved efficacy . The compound helps researchers investigate enzyme-substrate interactions that might be exploited for therapeutic purposes .

Biotechnology Applications

The compound is valuable in genetic engineering, where it can be used to track the expression of transgenes in modified organisms, enhancing the understanding of genetic modifications . This application is particularly useful in developing reporter systems that provide visual confirmation of successful genetic transformations .

Table 4: Major Applications of 5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside

Application AreaSpecific UsesReferences
Biochemical AssaysDetection of β-glucosidase activity; Quantification of enzyme kinetics
Histochemical StainingVisualization of enzyme activity in tissue samples; Study of cellular processes
Plant ResearchInvestigation of glucoside metabolism; Gene expression studies
Pharmaceutical DevelopmentDrug formulation research; Targeted therapy development
BiotechnologyTracking transgene expression; Reporter systems in genetic engineering

Mechanism of Action

Enzymatic Interaction

The mechanism of action of 5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside involves its hydrolysis by β-glucosidase enzymes. The enzyme cleaves the glycosidic bond between the glucose moiety and the indoxyl group, releasing the 5-bromo-6-chloro-3-indoxyl intermediate .

This enzymatic reaction is highly specific, with the beta configuration of the glycosidic bond being crucial for recognition by β-glucosidase enzymes. The stereochemistry of the glucose portion of the molecule also plays an important role in enzyme recognition and binding .

Color Formation

Following the enzymatic cleavage, the released 5-bromo-6-chloro-3-indoxyl intermediate undergoes spontaneous oxidation in the presence of oxygen, forming an insoluble, colored precipitate . This color change, typically producing a magenta precipitate, allows for the visual detection of enzyme activity .

The specific substitution pattern on the indole ring (5-bromo-6-chloro) influences the color properties of the final precipitate, distinguishing it from other related indoxyl compounds that might produce different colors.

Comparison with Related Compounds

5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside is one of several halogenated indoxyl glycosides used in biochemical research. Comparing it with related compounds provides insights into their respective advantages and applications.

Structural Analogs

Several compounds share structural similarities with 5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside, each with unique properties and applications. Table 5 compares some of these related compounds.

Table 5: Comparison of 5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside with Related Compounds

CompoundCAS NumberKey DifferencesPrimary ApplicationsReferences
5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside93863-89-9Base compoundBeta-glucosidase detection
5-Bromo-4-chloro-3-indoxyl-beta-D-glucopyranoside15548-60-4Different halogen positions (4-chloro vs 6-chloro)Beta-glucosidase detection
5-Bromo-6-chloro-3-indoxyl-2-acetamido-2-deoxy-β-D-glucopyranoside5609-91-6Additional acetamido groupN-Acetyl-β-D-glucosaminidase detection
5-Bromo-6-chloro-3-indolyl β-D-glucuronide-Glucuronide instead of glucopyranosideBeta-glucuronidase detection

These structural analogs differ in their halogen substitution patterns, sugar moieties, or additional functional groups, which influence their specificity for different enzymes and the colors produced upon enzymatic hydrolysis .

Advantages and Specificity

The specific halogenation pattern (5-bromo-6-chloro) of 5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside contributes to its unique properties. These include:

  • Enhanced stability compared to non-halogenated analogs

  • Specific color development (magenta) upon enzymatic hydrolysis

  • Good solubility characteristics in common laboratory solvents

  • High specificity for beta-glucosidase enzymes

The compound's specificity for beta-glucosidase enzymes makes it particularly valuable in research applications where selective detection of this enzyme activity is required .

SourceRecommended Storage TemperatureAdditional RecommendationsReference
GoldBio4°C; -20°C for long-term storageProtect from light and water; Hygroscopic
Calpaclab-15 to -20°C-
Echemi2-8°C-

The compound should generally be stored in a cool, dry environment, protected from light and moisture due to its hygroscopic nature and potential light sensitivity . For long-term storage, temperatures below -15°C are typically recommended .

Stability Considerations

5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside, like many chromogenic substrates, may be sensitive to factors that could affect its stability and performance:

  • Light exposure: The compound should be protected from light, which may cause degradation.

  • Moisture: Being hygroscopic, it should be kept dry to prevent hydrolysis.

  • Temperature: Higher temperatures may accelerate degradation, hence the recommendation for refrigeration or freezing .

Proper sealing of containers and storage in desiccators may help maintain the compound's integrity over extended periods .

Current Research and Future Perspectives

Recent Advances

Recent research involving 5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside has expanded its applications in various fields:

  • Development of more sensitive detection methods for beta-glucosidase activity

  • Integration into high-throughput screening systems for enzyme inhibitors

  • Application in gene expression studies using reporter systems

  • Utilization in environmental monitoring for specific enzymatic activities

These advances continue to enhance the utility of this compound as a valuable research tool across multiple disciplines.

Future Research Directions

Future research directions for 5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside may include:

  • Development of modified derivatives with enhanced properties (stability, sensitivity, specificity)

  • Exploration of new applications in emerging research areas

  • Integration with advanced imaging and detection technologies

  • Combination with other reporter systems for multiplexed enzyme detection

The continuing evolution of analytical techniques and research methodologies will likely create new opportunities for this versatile compound in scientific research.

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